molecular formula C17H15N5O B2363857 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2329257-26-1

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2363857
CAS No.: 2329257-26-1
M. Wt: 305.341
InChI Key: GKTDIFBKMNHVNI-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is extensively used in drug development, organic synthesis, and material sciences.

Preparation Methods

The synthesis of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the benzoxazole ring, the piperidine ring, and the pyrazine ring, followed by their subsequent coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in material sciences for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

    3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

These similar compounds may have different properties and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c18-10-14-16(20-8-7-19-14)22-9-3-4-12(11-22)17-21-13-5-1-2-6-15(13)23-17/h1-2,5-8,12H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDIFBKMNHVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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